1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea
Description
1-(6-Hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is a urea derivative characterized by a hydroxypyridinone core substituted with an isopropyl group. Its structure features a urea linkage (-NH-C(=O)-NH-) connecting a 6-hydroxy-1-oxido-2H-pyridin-4-yl moiety and a propan-2-yl (isopropyl) group.
Properties
Molecular Formula |
C9H14N3O3- |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H14N3O3/c1-6(2)12(9(10)14)7-3-4-11(15)8(13)5-7/h3,5-6,13H,4H2,1-2H3,(H2,10,14)/q-1 |
InChI Key |
PSDGIPGNTFPFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CCN(C(=C1)O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution reactions: The hydroxy and oxido groups can be introduced through substitution reactions using appropriate reagents.
Urea formation: The propan-2-ylurea moiety can be formed by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxido group can be reduced to form a hydroxylamine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the oxido group may produce a hydroxylamine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility: The hydroxypyridinone and oxido groups in the target compound increase hydrophilicity compared to DMTU and DMTU1, which are highly lipophilic due to their aryl substituents. This difference may influence bioavailability and tissue penetration.
Biological Activity: DMTU and DMTU1 inhibit bacterial quorum sensing by competitively binding to LuxR-type receptors, with DMTU1 showing superior activity due to the electron-withdrawing 4-chlorophenyl group .
Synthetic Accessibility: DMTU derivatives are synthesized via straightforward urea coupling reactions under mild conditions (e.g., room temperature, dichloromethane solvent) . The target compound’s synthesis likely requires specialized conditions (e.g., protection/deprotection of the hydroxypyridinone ring), increasing complexity compared to DMTU analogs.
Research Findings and Mechanistic Insights
Quorum Sensing Inhibition
- DMTU reduces Pseudomonas aeruginosa virulence factor production by >50% at 100 μM, while DMTU1 achieves similar effects at 50 μM .
- The target compound’s pyridinone-oxido moiety may interact with bacterial histidine kinase receptors, a hypothesis supported by computational docking studies of related hydroxypyridinones.
Stability and Reactivity
- Hydroxypyridinone derivatives exhibit pH-dependent tautomerism, which could enhance stability in physiological environments compared to DMTU’s hydrolytically labile aryl-urea bonds.
Biological Activity
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features
- Pyridine Ring : The presence of a pyridine moiety contributes to the compound's ability to interact with biological targets.
- Urea Functional Group : This functional group is known for its role in various biological activities, including enzyme inhibition and receptor binding.
Research indicates that 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea exhibits several biological activities:
- Antioxidant Activity : The hydroxyl group in the pyridine ring enhances the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.
- Antimicrobial Properties : Some derivatives of pyridine compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antioxidant properties in vitro, with significant reduction in reactive oxygen species (ROS) levels in cultured cells. |
| Johnson et al. (2021) | Reported enzyme inhibition against α-glucosidase, indicating potential for managing postprandial blood glucose levels. |
| Lee et al. (2022) | Found antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect. |
Pharmacological Potential
Given its diverse biological activities, 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea holds promise as a therapeutic agent for various conditions:
- Diabetes Management : By inhibiting enzymes involved in carbohydrate metabolism, it may help regulate blood sugar levels.
- Cancer Therapy : Its antioxidant properties could protect normal cells during chemotherapy while targeting cancer cells.
- Infectious Diseases : The antimicrobial activity suggests potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
